molecular formula C48H34N2Si B3157552 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole CAS No. 850221-63-5

9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole

Cat. No.: B3157552
CAS No.: 850221-63-5
M. Wt: 666.9 g/mol
InChI Key: GWFGARXUJNKOMY-UHFFFAOYSA-N
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Description

9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole is a useful research compound. Its molecular formula is C48H34N2Si and its molecular weight is 666.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 666.249125627 g/mol and the complexity rating of the compound is 991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Optoelectronic Properties

The compound 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole has been explored for its optoelectronic properties. Research demonstrates its potential as a host material for organic blue electrophosphorescence, showing high triplet energies and excellent electrochemical stability. This makes it a suitable candidate for phosphorescent devices, reducing quenching associated with triplet-triplet annihilation and improving efficiency at higher brightnesses (Tsai et al., 2009). Another study synthesizes novel carbazole derivatives, including this compound, to investigate their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry, further highlighting its optoelectronic applications (Gao Xi-cun, 2010).

2. Blue Phosphorescent Organic Light Emitting Diodes (PHOLEDs)

Several studies have focused on the use of carbazole derivatives, including this compound, for blue PHOLEDs. These materials possess high glass transition temperatures and triplet energies suitable for blue dopants, contributing to higher power efficiency and external quantum efficiency in PHOLEDs (Xiao-Dong Yuan et al., 2014). Another research indicates the synthesis of high triplet energy material derived from carbazole for use in blue and white phosphorescent organic light-emitting diodes, showing high quantum efficiencies (C. Lee & Jun Yeob Lee, 2014).

3. Electroluminescence and Fluorescence

Carbazole-based fluorophores, such as the subject compound, have been synthesized and studied for their strong emission intensity and stable glassy morphology, indicating potential as blue emitters in organic light emitting devices (W. Kuo et al., 2008). These compounds exhibit aggregation-induced emission properties, making them suitable for electroluminescent applications.

Mechanism of Action

Target of Action

The primary target of 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole, also known as SiTrzCz2, is the electron transport layer in organic light-emitting diodes (OLEDs) . It is used as an electron transport and exciplex host .

Mode of Action

SiTrzCz2 has a molecular structure of two electron-rich carbazolyl and one tetraphenylsilane units that are bridged by an electron-deficient 1,3,5-triazine . This structure allows it to accept and transport electrons efficiently. It is used in conjunction with a hole transport layer to form an exciplex host for highly efficient blue phosphorescent OLEDs .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. SiTrzCz2 is involved in the electron transport pathway, where it accepts and transports electrons. This electron transport is crucial for the generation of light in OLEDs .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SiTrzCz2, it is more relevant to discuss its electronic properties. It has a HOMO (Highest Occupied Molecular Orbital) energy level of 5.99 eV and a LUMO (Lowest Unoccupied Molecular Orbital) energy level of 2.75 eV . These properties impact its ability to accept and transport electrons.

Result of Action

The result of SiTrzCz2’s action is the efficient transport of electrons, which contributes to the high efficiency of blue phosphorescent OLEDs. Devices using SiTrzCz2 as an exciplex host have demonstrated an external quantum efficiency of 22.8% and a device operational lifetime with up to 80% of the initial luminance of over 2000 hours at 100 cd m−2 in blue PhOLEDs .

Action Environment

The action of SiTrzCz2 is influenced by the environment within the OLED. Factors such as the composition of the surrounding layers, temperature, and operating conditions of the device can impact its efficiency and stability . For instance, it is used in conjunction with a hole transport layer to form an exciplex host, and the properties of this layer can influence the overall performance of the device .

Properties

IUPAC Name

[3,5-di(carbazol-9-yl)phenyl]-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-33-35(49-45-28-14-10-24-41(45)42-25-11-15-29-46(42)49)32-36(34-40)50-47-30-16-12-26-43(47)44-27-13-17-31-48(44)50/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGARXUJNKOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699660
Record name 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850221-63-5
Record name 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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